Curzerene
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Overview
Description
Benzofuran, 6-ethenyl-4,5,6,7-tetrahydro-3,6-dimethyl-5-isopropenyl-, trans- is a natural product found in Lindera aggregata, Piper nigrum, and other organisms with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of rac-4,5,6,7-Tetrahydro-3,5-dimethyl-1-benzofuran and its isomers through thermolysis of specific precursors has been explored, revealing insights into the mechanism of furan formation (Meier, Runsink, & Scharf, 1982).
Pharmacological Activities
- Novel furanyl derivatives derived from the red seaweed Gracilaria opuntia, which include benzofuran structures, have shown potential anti-inflammatory and antioxidative effects in various in vitro models (Makkar & Chakraborty, 2018).
- Design and synthesis of benzofuran derivatives have been conducted for antimicrobial, anti-inflammatory, and analgesic activities, showing significant results comparable to standard drugs (Rajanarendar et al., 2013).
Molecular and Structural Analysis
- Detailed spectroscopic studies have been carried out for various benzofuran compounds, offering insights into their molecular structure and dynamics (Jacobs et al., 1993).
Natural Sources and Isolation
- Benzofuran compounds have been isolated from various natural sources like Ligularia intermedia and Styrax perkinsiae, aiding in the understanding of their structures and potential biological activities (Ma, Gao, Shi, & Jia, 1997); (Li et al., 2005).
Novel Synthetic Approaches
- Innovative synthetic methods have been developed for benzofuran compounds, demonstrating the flexibility and potential of these compounds in various chemical reactions (Huang et al., 2019).
Receptor Binding and Activity
- Studies on the binding affinity of benzofuran compounds to specific receptors like serotonin receptors have contributed to the understanding of their pharmacological potential (Tomaszewski et al., 1992).
Properties
Molecular Formula |
C15H20O |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(5R,6R)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran |
InChI |
InChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3/t13-,15+/m1/s1 |
InChI Key |
HICAMHOOTMOHPA-HIFRSBDPSA-N |
Isomeric SMILES |
CC1=COC2=C1C[C@@H]([C@@](C2)(C)C=C)C(=C)C |
SMILES |
CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C |
Canonical SMILES |
CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C |
Synonyms |
curzerene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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